2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c22-18-6-4-17(5-7-18)16-21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-2-1-3-11-25/h4-9H,1-3,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCFQIOSBYGRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Piperidinylpyridazinyl Intermediate: The piperidinyl group is introduced to a pyridazine ring through nucleophilic substitution or other suitable reactions.
Coupling Reactions: The chlorophenyl and piperidinylpyridazinyl intermediates are coupled using a piperazine linker under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or piperazinyl groups.
Reduction: Reduction reactions could target the chlorophenyl group or other reducible sites within the molecule.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
This compound features a piperazine and pyridazine moiety, which are significant in enhancing biological activity. The chlorophenyl group is known for its role in modulating receptor interactions, which can influence pharmacological effects.
Analgesic and Anti-inflammatory Activities
Research has indicated that related compounds exhibit notable analgesic and anti-inflammatory properties. For instance, studies have shown that derivatives containing piperazine rings demonstrate higher analgesic activity compared to traditional analgesics like aspirin. The compound's structural similarities suggest it may possess similar therapeutic effects, potentially providing relief from pain and inflammation through modulation of inflammatory pathways .
Central Nervous System Disorders
Compounds with similar structures have been investigated for their potential in treating central nervous system disorders, including mild cognitive impairment and early dementia. The presence of the piperidine ring enhances the ability to cross the blood-brain barrier, making these compounds suitable candidates for neurological applications .
Antihistaminic Properties
Given the structural characteristics of this compound, it may also exhibit antihistaminic properties. Compounds with piperazine derivatives have been utilized as selective antagonists of histamine receptors, providing insights into their potential use in treating allergic conditions .
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized product. For example, a related study synthesized a compound with a similar framework, demonstrating successful characterization through spectroscopic methods .
Case Study 1: Analgesic Activity Assessment
In an experimental study, a derivative of the compound was tested for its analgesic properties using a mouse model. The results indicated that at a dosage of 100 mg/kg, the compound exhibited significant analgesic effects compared to control groups. This suggests that modifications in the molecular structure can enhance therapeutic efficacy against pain .
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on evaluating the anti-inflammatory effects of structurally related compounds through carrageenan-induced edema models. The findings revealed that these compounds not only reduced inflammation but also demonstrated a dose-dependent response, indicating their potential as effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-[4-(4-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
- 2-(4-Chlorophenyl)-1-[4-(6-morpholin-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Uniqueness
The unique combination of functional groups in 2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-(4-chlorophenyl)-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research has shown that derivatives of compounds containing the piperidine nucleus exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain piperazine derivatives, similar to the target compound, possess antibacterial properties comparable to established antibiotics like ciprofloxacin .
| Compound | Activity Type | Reference |
|---|---|---|
| Piperazine Derivatives | Antibacterial | |
| This compound | Antimicrobial Potential |
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. For example, compounds with similar structural motifs have been evaluated using the MTT assay, showing promising cytotoxic effects against cancer cell lines. Although specific data for the target compound is limited, related studies indicate that compounds containing chlorophenyl and piperazine moieties often exhibit anticancer activity .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. The piperazine and pyridazine components are known to modulate enzyme activity and receptor interactions, which can lead to various biological responses. For instance, compounds that inhibit kinases or other critical enzymes are often linked to therapeutic effects in cancer treatment .
Study 1: Synthesis and Evaluation of Related Compounds
A study synthesized several derivatives of 2-(4-chlorophenyl)-4-oxoquinazolin compounds and evaluated their antimicrobial and anticancer activities. The results indicated that compounds with structural similarities to the target compound showed significant antimicrobial activity against various strains and moderate anticancer effects .
Study 2: Molecular Docking Studies
Molecular docking studies have been performed on similar piperazine derivatives to predict their binding affinities to various biological targets. These studies suggest that compounds with a similar structure can effectively bind to active sites of enzymes involved in cancer progression, providing insights into their potential efficacy as therapeutic agents .
Q & A
Basic Question: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves multi-step reactions starting with pyridazine ring formation via hydrazine and 1,4-diketone condensation, followed by nucleophilic aromatic substitution to introduce the 4-chlorophenyl group. The piperazine-piperidine linkage is typically achieved through nucleophilic substitution or coupling reactions under anhydrous conditions .
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Key Steps and Conditions:
Step Reagents/Conditions Yield (%) Reference Pyridazine formation Hydrazine, 1,4-diketone, ethanol, reflux 60–70 Chlorophenyl substitution 4-Chlorophenylboronic acid, Pd catalyst, DMF, 80°C 45–55 Piperazine coupling Piperidine, K₂CO₃, DCM, room temperature 70–80
Optimization of solvent (e.g., DMF vs. DCM) and catalyst (e.g., palladium vs. copper) is critical for minimizing side products.
Advanced Question: How can contradictory biological activity data (e.g., receptor affinity vs. cellular assays) be resolved for this compound?
Methodological Answer:
Contradictions often arise from differences in assay systems (e.g., purified receptors vs. whole-cell models). To address this:
Validate binding assays using radioligand displacement (e.g., ³H-labeled antagonists) to confirm receptor affinity .
Cross-validate in cellular models (e.g., cAMP accumulation or calcium flux assays) under standardized conditions (pH 7.4, 37°C) .
Assess pharmacokinetic factors : Membrane permeability (via PAMPA assay) and metabolic stability (using liver microsomes) may explain discrepancies between in vitro and cellular activity .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for pyridazine and chlorophenyl groups) and piperazine/piperidine signals (δ 2.5–3.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 454.18) and isotopic patterns for chlorine .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to achieve >95% purity .
Advanced Question: How can computational modeling predict this compound’s interaction with dopamine D₂/D₃ receptors?
Methodological Answer:
Docking studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. The pyridazine and piperazine moieties show hydrogen bonding with Asp110³·³² and π-π stacking with Phe346⁶·⁵² in D₃ receptors .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-binding pocket. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG ≤ −8 kcal/mol) .
Pharmacophore mapping : Align with known D₂/D₃ ligands (e.g., aripiprazole) to identify critical hydrophobic and hydrogen-bonding features .
Basic Question: What are the compound’s solubility and stability profiles under physiological conditions?
Methodological Answer:
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Solubility : Poor aqueous solubility (logP ~3.5), improved via co-solvents (e.g., 10% DMSO/PBS). Use shake-flask method with HPLC quantification .
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Stability :
Condition Half-Life Degradation Products pH 7.4, 37°C 48 h Dechlorinated analog, piperazine ring-opened byproducts Human liver microsomes 12 h N-Oxide metabolites
Advanced Question: How to design SAR studies to optimize this compound’s selectivity for serotonin 5-HT₁A over α₁-adrenergic receptors?
Methodological Answer:
Core modifications : Replace pyridazine with pyrimidine to reduce α₁ affinity. Evidence shows pyrimidine analogs have 10-fold lower α₁ activity .
Substituent effects : Introduce sulfonyl groups at the piperazine nitrogen to enhance 5-HT₁A binding (ΔpKi = +1.2) .
In silico screening : Use QSAR models trained on ChEMBL data to prioritize analogs with predicted IC₅₀ ratios (5-HT₁A/α₁ > 100) .
Basic Question: What in vitro assays are suitable for initial neuropharmacological profiling?
Methodological Answer:
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Receptor Panels : Screen at 10 µM against GPCRs (e.g., 5-HT, dopamine, adrenergic) using radioligand binding .
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Functional Assays :
Assay Target Readout cAMP inhibition 5-HT₁A Luminescence (EC₅₀ ≤ 50 nM) Calcium mobilization D₂ FLIPR (IC₅₀ ≤ 200 nM)
Advanced Question: How to resolve crystallographic ambiguities in the compound’s solid-state structure?
Methodological Answer:
X-ray diffraction : Grow crystals via vapor diffusion (acetonitrile/water) and solve structures using SHELX or CCP4 .
Validate hydrogen bonding : Compare experimental (X-ray) vs. computed (DFT) bond lengths for the piperazine-carbonyl interaction (expected: 2.8–3.0 Å) .
Polymorph screening : Use DSC/TGA to identify stable forms (melting point >180°C correlates with high crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
